molecular formula C20H24N2O B10884670 1-(9-ethyl-9H-carbazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(9-ethyl-9H-carbazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B10884670
M. Wt: 308.4 g/mol
InChI Key: XBUPRSWJADEZNF-UHFFFAOYSA-N
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Description

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with tetrahydro-2-furanylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.

Scientific Research Applications

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, leading to the induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to its combination of the carbazole moiety with a tetrahydro-2-furanylmethylamine group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C20H24N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-14-16-6-5-11-23-16/h3-4,7-10,12,16,21H,2,5-6,11,13-14H2,1H3

InChI Key

XBUPRSWJADEZNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3CCCO3)C4=CC=CC=C41

Origin of Product

United States

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